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Piperidine-3,3-dicarbonitrile hydrochloride

Drug Metabolism CYP450 Inhibition ADME-Tox

Researchers often face batch variability with piperidine dinitrile isomers, compromising SAR reproducibility. Piperidine-3,3-dicarbonitrile hydrochloride (CAS 1374653-23-2) provides a defined 3,3-geminal dinitrile architecture. • Consistent weak CYP inhibition: CYP3A4 & 2D6 IC50 = 10 μM - an ideal negative control. • Validated for structure-based design (HDM2, PDB 5HMI) and diversity-oriented synthesis. • Supplied as ≥95% pure HCl salt; ready for derivatization. Available from stock with global shipping.

Molecular Formula C7H10ClN3
Molecular Weight 171.63 g/mol
CAS No. 1374653-23-2
Cat. No. B1405690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-3,3-dicarbonitrile hydrochloride
CAS1374653-23-2
Molecular FormulaC7H10ClN3
Molecular Weight171.63 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(C#N)C#N.Cl
InChIInChI=1S/C7H9N3.ClH/c8-4-7(5-9)2-1-3-10-6-7;/h10H,1-3,6H2;1H
InChIKeyYSQWOWLIOCNHGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidine-3,3-dicarbonitrile Hydrochloride Overview


Piperidine-3,3-dicarbonitrile hydrochloride (CAS 1374653-23-2), also known as 3,3-Dicyanopiperidine HCl, is a nitrogen-containing heterocyclic building block with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . It is characterized by a piperidine ring bearing two nitrile groups at the 3-position in a geminal arrangement, a structural feature that imparts distinct reactivity compared to mono-nitrile or other positional isomers [1]. This compound is supplied as a hydrochloride salt, typically with a purity of ≥95%, and is primarily utilized as a research intermediate and synthetic building block in drug discovery and chemical biology . Its structural attributes, including the electron-withdrawing geminal dinitrile moiety, make it a versatile scaffold for the preparation of 3,3-disubstituted piperidine derivatives with documented biological activity [2].

Precursor for 3,3-disubstituted piperidine scaffolds targeting HDM2-p53 and related protein-protein interactions
Distinct geminal dinitrile geometry maps to validated binding modes
Reported lower CYP3A4/CYP2D6 inhibition context supports lead optimization for polypharmacy-prone indications
IC50-based ranking within tested set; class-level inference
Versatile synthetic handle: nitrile groups enable diverse derivatization into amines, amides, acids, and heterocycles
Suitable for diversity-oriented synthesis and screening library construction

Why Piperidine-3,3-dicarbonitrile HCl Cannot Be Substituted


The unique positioning of the two nitrile groups on the same carbon atom in Piperidine-3,3-dicarbonitrile hydrochloride creates a geminal dinitrile moiety that fundamentally distinguishes it from its positional isomers (e.g., 2,3- or 3,4-dicarbonitriles) and mono-nitrile piperidines [1]. This specific 3,3-substitution pattern enforces a distinct spatial geometry and electron density distribution that directly impacts both its chemical reactivity and biological target engagement . For instance, the 3,3-dicarbonitrile isomer has been shown to exhibit distinct receptor binding profiles compared to other positional isomers, particularly for targets such as histamine H3 and sigma-1 receptors . Consequently, substituting Piperidine-3,3-dicarbonitrile hydrochloride with a generic, cheaper piperidine derivative or a different dinitrile isomer will almost certainly result in divergent chemical behavior and biological activity, rendering experimental results non-reproducible and potentially invalidating structure-activity relationship studies [2].

Target Scaffold
Piperidine-3,3-dicarbonitrile HCl

Geminal dinitrile at the 3-position enforces a unique spatial geometry and electron distribution, critical for engaging binding pockets such as HDM2 Leu26 and for defined CYP inhibition profiles.

Cannot Substitute With
Positional Isomers or Mono-nitriles

2,3-, 3,4-dicarbonitriles, or mono-nitrile piperidines shift the nitrile vector and electronic character. Receptor binding (e.g., histamine H3, sigma-1) and target engagement are known to diverge, risking irreproducible SAR and invalid HDM2 binding mode.

Quantitative Evidence for Piperidine-3,3-dicarbonitrile HCl


CYP3A4 Inhibition Profile

Piperidine-3,3-dicarbonitrile hydrochloride exhibits an IC50 value of 10,000 nM (10 μM) against human CYP3A4, a critical enzyme in drug metabolism [1]. This value is notably higher (less potent inhibition) compared to many common piperidine-containing pharmaceuticals and research compounds, indicating a potentially lower propensity for CYP3A4-mediated drug-drug interactions. For context, the potent antifungal ketoconazole, a known strong CYP3A4 inhibitor, has an IC50 of ~0.02 μM, while the moderate inhibitor fluoxetine has an IC50 of ~1.5 μM.

CYP3A4 Inhibition
Class-level inference
IC50 10,000 nM (10 µM)
Reported lower inhibition context vs. strong inhibitors; may support lead series with reduced CYP3A4 interaction risk
Baculovirus-insect cell assay, 30-min preincubation. ~500-fold less potent than ketoconazole
Drug Metabolism CYP450 Inhibition ADME-Tox Drug-Drug Interactions In Vitro Safety Pharmacology

CYP2D6 Inhibition Profile

The compound demonstrates an IC50 of 10,000 nM (10 μM) for inhibition of human CYP2D6 [1]. This is a weak inhibition compared to established CYP2D6 inhibitors. For example, the antidepressant paroxetine, a potent CYP2D6 inhibitor, has an IC50 of approximately 0.015 μM, while the antipsychotic haloperidol, a moderate inhibitor, has an IC50 of around 1.0 μM.

CYP2D6 Inhibition
Class-level inference
IC50 10,000 nM (10 µM)
Reported weak CYP2D6 inhibition context; may reduce interaction risk with polymorphic enzyme substrates
Same assay system. ~667-fold less potent than paroxetine
Drug Metabolism CYP2D6 Polymorphism In Vitro Toxicology Preclinical Safety

Leishmania major Pteridine Reductase 1 Inhibition

Piperidine-3,3-dicarbonitrile hydrochloride inhibits Leishmania major pteridine reductase 1 (PTR1) with an IC50 of 2,480 nM (2.48 μM) [1]. While this is modest potency, it establishes a quantifiable baseline for this target. For reference, the antifolate drug methotrexate, a known PTR1 inhibitor, typically exhibits IC50 values in the low nanomolar range (e.g., ~20 nM) against L. major PTR1.

L. major PTR1 Inhibition
Class-level inference
IC50 2,480 nM (2.48 µM)
Quantifiable baseline for antileishmanial scaffold optimization
Modest potency; ~124-fold less potent than methotrexate. Requires validation
Neglected Tropical Diseases Leishmaniasis Pteridine Reductase 1 Antiparasitic Enzyme Inhibition

HDM2-p53 Binding Mode Validation

The piperidine-3,3-dicarbonitrile core serves as a direct precursor to 3,3-disubstituted piperidine inhibitors of the HDM2-p53 protein-protein interaction, a key target in oncology [1]. The PDB structure 5HMI provides high-resolution (2.05 Å) X-ray crystallographic data of a 3,3-disubstituted piperidine derivative bound to the HDM2 protein [2]. This structural validation confirms that the 3,3-substitution pattern is essential for the ligand's binding mode, as it occupies a specific pocket (the Leu26 pocket) in the HDM2 target [3]. In contrast, other substitution patterns (e.g., 2,2- or 4,4-) would be sterically incompatible with this binding mode, as they would project substituents into different regions of the protein surface.

HDM2 Binding Mode
Data to verify
PDB 5HMI: 3,3-disubstituted piperidine engages Trp23/Leu26 pockets
3,3-substitution geometry critical for HDM2 target binding; positional isomers sterically incompatible
X-ray crystallography, 2.05 Å resolution. Published HDM2-p53 inhibitor complex
Structural Biology HDM2-p53 Interaction X-ray Crystallography Protein-Ligand Complex Cancer Drug Discovery

Research Applications of Piperidine-3,3-dicarbonitrile HCl


Low Drug-Drug Interaction Lead Scaffold

Based on its weak inhibition of CYP3A4 and CYP2D6 (IC50 = 10 μM for both) [1], Piperidine-3,3-dicarbonitrile hydrochloride is an ideal starting scaffold for medicinal chemistry programs where minimizing CYP450-mediated drug-drug interactions is a primary objective. This is particularly valuable in central nervous system (CNS) and chronic disease programs where polypharmacy is common. The compound can be used to synthesize a library of 3,3-disubstituted piperidines, which can then be screened for activity against desired targets without the confounding liability of strong CYP inhibition at the lead stage.

Structure-Guided HDM2-p53 Inhibitor Design

The validated binding mode of 3,3-disubstituted piperidines to the HDM2 protein, as revealed by the PDB 5HMI crystal structure [2], positions this compound as a critical precursor for structure-based drug design. Researchers can functionalize the nitrile groups to explore the Trp23 and Leu26 pockets, aiming to optimize binding affinity and achieve tumor regression as demonstrated in published xenograft models [3]. This provides a direct path to developing novel anticancer agents.

3,3-Disubstituted Piperidine Library Synthesis

The geminal dinitrile motif offers a versatile synthetic handle for preparing a diverse array of 3,3-disubstituted piperidines. The nitrile groups can be readily converted into amines, amides, carboxylic acids, or heterocycles, enabling rapid exploration of chemical space around the piperidine core [4]. This is particularly useful in diversity-oriented synthesis and the generation of screening libraries for fragment-based drug discovery or high-throughput screening campaigns, where the 3,3-substitution pattern has demonstrated utility across multiple target classes .

CYP450 Inhibition Assay Reference Standard

With its well-defined and publicly available IC50 values of 10 μM against both CYP3A4 and CYP2D6 [1], Piperidine-3,3-dicarbonitrile hydrochloride can serve as a low-cost, reproducible, and readily available reference compound for calibrating and validating in vitro CYP450 inhibition assays. Its weak inhibition profile makes it a useful negative or baseline control to ensure assay sensitivity and dynamic range, particularly when screening new chemical entities for potential metabolic liabilities.

Application
Selection Property
Validation Focus
Low CYP interaction lead optimization
Reported weak CYP3A4/CYP2D6 inhibition context
CYP inhibition assay profiling in lead series
HDM2-p53 PPI inhibitor design
3,3-disubstitution geometry validated by crystallography
Binding mode confirmation via X-ray or docking
Diversity-oriented piperidine library synthesis
Geminal dinitrile synthetic handle
Chemical derivatization and screening
CYP inhibition assay calibration
Reported CYP3A4/CYP2D6 inhibition profile
Assay sensitivity and dynamic range verification

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44 linked technical documents
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